molecular formula C24H42N6O8 B15170340 L-Isoleucylglycyl-L-leucyl-L-seryl-L-prolylglycine CAS No. 913259-88-8

L-Isoleucylglycyl-L-leucyl-L-seryl-L-prolylglycine

Katalognummer: B15170340
CAS-Nummer: 913259-88-8
Molekulargewicht: 542.6 g/mol
InChI-Schlüssel: AWLGBLUEYPWUBR-LLYLOPHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Isoleucylglycyl-L-leucyl-L-seryl-L-prolylglycine is a peptide compound composed of six amino acids: isoleucine, glycine, leucine, serine, proline, and glycine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucylglycyl-L-leucyl-L-seryl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) and added to the resin-bound peptide.

    Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like hydrofluoric acid (HF).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

L-Isoleucylglycyl-L-leucyl-L-seryl-L-prolylglycine can undergo various chemical reactions, including:

    Hydrolysis: Breaking peptide bonds using water, often catalyzed by acids or enzymes.

    Oxidation: Oxidizing agents like hydrogen peroxide can modify specific amino acid residues.

    Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds in peptides.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.

    Oxidation: Hydrogen peroxide or other peroxides under mild conditions.

    Reduction: DTT or β-mercaptoethanol under neutral to slightly basic conditions.

Major Products Formed

    Hydrolysis: Individual amino acids or smaller peptide fragments.

    Oxidation: Modified amino acids with oxidized side chains.

    Reduction: Peptides with reduced disulfide bonds, leading to linearized structures.

Wissenschaftliche Forschungsanwendungen

L-Isoleucylglycyl-L-leucyl-L-seryl-L-prolylglycine has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Wirkmechanismus

The mechanism of action of L-Isoleucylglycyl-L-leucyl-L-seryl-L-prolylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Leucyl-L-isoleucine: A dipeptide with similar amino acid composition but shorter chain length.

    L-Isoleucyl-L-leucine: Another dipeptide with a different sequence of the same amino acids.

    L-Proline-L-seryl-L-isoleucylglycyl-L-tyrosyl-L-prolyl-L-leucyl: A longer peptide with additional amino acids.

Uniqueness

L-Isoleucylglycyl-L-leucyl-L-seryl-L-prolylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. This uniqueness makes it valuable for studying peptide interactions and developing peptide-based therapeutics.

Eigenschaften

CAS-Nummer

913259-88-8

Molekularformel

C24H42N6O8

Molekulargewicht

542.6 g/mol

IUPAC-Name

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C24H42N6O8/c1-5-14(4)20(25)23(37)26-10-18(32)28-15(9-13(2)3)21(35)29-16(12-31)24(38)30-8-6-7-17(30)22(36)27-11-19(33)34/h13-17,20,31H,5-12,25H2,1-4H3,(H,26,37)(H,27,36)(H,28,32)(H,29,35)(H,33,34)/t14-,15-,16-,17-,20-/m0/s1

InChI-Schlüssel

AWLGBLUEYPWUBR-LLYLOPHFSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)N

Kanonische SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NCC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.